An In-Depth Technical Guide to 4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one: A Kavalactone of Significant Pharmacological Interest
An In-Depth Technical Guide to 4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one: A Kavalactone of Significant Pharmacological Interest
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Bioactive Kavalactone
4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one, a naturally occurring styrylpyrone, is a prominent member of the kavalactone family. Also known by its synonyms, Desmethoxyyangonin and 5,6-Dehydrokavain, this compound is a significant constituent of the kava plant (Piper methysticum), which has a long history of traditional use in the Pacific Islands for its anxiolytic and sedative effects. Beyond its traditional applications, contemporary scientific research has identified this molecule as a promising scaffold for drug discovery, exhibiting a range of biological activities that warrant in-depth investigation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and synthetic methodologies related to 4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Chemical Identity and Physicochemical Profile
The unique structural features of 4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one, comprising a pyran-2-one core linked to a styryl moiety, are fundamental to its chemical behavior and biological interactions.
Chemical Structure:
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Systematic Name: 4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one
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Common Synonyms: Desmethoxyyangonin, 5,6-Dehydrokavain
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CAS Number: 15345-89-8[1]
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Molecular Formula: C₁₄H₁₂O₃[1]
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Molecular Weight: 228.24 g/mol
Physicochemical Properties:
A thorough understanding of the physicochemical properties of a compound is crucial for its application in research and development, influencing factors such as formulation, delivery, and bioavailability.
| Property | Value | Source(s) |
| Melting Point | 133-134 °C | [2] |
| Boiling Point | ~440 °C (estimated) | [2] |
| Density | ~1.18 g/cm³ | [2] |
| Solubility | Soluble in DMSO. | [2] |
| Appearance | White to faint yellow powder. |
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis provides the definitive identification and structural elucidation of 4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the specific arrangement of hydrogen atoms within the molecule. Key expected signals include those for the methoxy group protons, vinylic protons of the styryl group, aromatic protons of the phenyl ring, and protons on the pyran-2-one ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. Characteristic peaks would correspond to the carbonyl carbon of the lactone, carbons of the pyran-2-one ring, the methoxy carbon, and the carbons of the styryl and phenyl groups.
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak would be expected at m/z 228, corresponding to the molecular weight of the compound.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key absorption bands would be expected for the C=O stretching of the α,β-unsaturated lactone, C=C stretching of the aromatic ring and the styryl group, and C-O stretching of the methoxy group and the lactone.[2]
Pharmacological Profile and Mechanism of Action
4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one distinguishes itself from other major kavalactones through its primary mechanism of action.
Primary Mechanism of Action: MAO-B Inhibition
This compound is a reversible inhibitor of monoamine oxidase B (MAO-B).[3] MAO-B is an enzyme responsible for the degradation of neurotransmitters, particularly dopamine. By inhibiting MAO-B, 4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one can lead to an increase in dopamine levels in the brain. This dopaminergic effect is thought to contribute to the attention-enhancing properties reported for kava.[3]
Contrasting with Other Kavalactones
Unlike many other kavalactones, such as kavain, 4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one does not appear to significantly modulate GABA-A receptors.[3] This distinction in its pharmacological profile is crucial for understanding its specific effects and for the targeted design of new therapeutic agents.
Potential Therapeutic Applications:
The unique pharmacological profile of this kavalactone suggests its potential in several therapeutic areas:
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Neurodegenerative Diseases: As an MAO-B inhibitor, it holds promise for the treatment of Parkinson's disease, where dopamine deficiency is a key pathological feature.
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Anxiolytic and Mood Disorders: While not acting on GABA-A receptors, its influence on dopamine and other monoamines may contribute to anxiolytic and mood-regulating effects.
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Antimalarial and Antituberculosis Activity: Preliminary studies have indicated that derivatives of this compound may possess antimalarial and antituberculosis properties, opening avenues for infectious disease research.
Signaling Pathway Visualization:
Caption: Inhibition of MAO-B by 4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one.
Synthetic Methodologies: A Guide for the Medicinal Chemist
The synthesis of 4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one and its analogs is of significant interest for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. Several established synthetic strategies can be employed to construct the styrylpyrone scaffold.
General Synthetic Workflow:
Caption: General synthetic strategies for 4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one.
Experimental Protocol: Synthesis via Wittig Reaction
The Wittig reaction is a robust method for the formation of the styryl double bond.[4][5][6][7][8] This protocol outlines a general procedure.
Materials:
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4-Methoxy-6-formyl-2H-pyran-2-one (or a suitable precursor that can be converted to the aldehyde)
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Benzyltriphenylphosphonium chloride
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Strong base (e.g., n-butyllithium, sodium hydride)
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Anhydrous solvent (e.g., THF, diethyl ether)
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Anhydrous work-up and purification reagents
Procedure:
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Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend benzyltriphenylphosphonium chloride in anhydrous THF.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of n-butyllithium in hexanes dropwise to the suspension with vigorous stirring. The formation of the ylide is indicated by a color change (typically to deep red or orange).
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Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.
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Wittig Reaction: Cool the ylide solution to 0 °C.
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Dissolve 4-methoxy-6-formyl-2H-pyran-2-one in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
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Allow the reaction mixture to warm to room temperature and stir overnight.
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Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with diethyl ether or ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the organic phase under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one.
Causality Behind Experimental Choices:
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Anhydrous Conditions: The Wittig ylide is highly basic and will be quenched by water. Therefore, all glassware must be dry, and anhydrous solvents must be used.
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Inert Atmosphere: The ylide is also sensitive to air and can be oxidized. An inert atmosphere prevents degradation of the reagent.
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Slow Addition of Base: Slow addition of the strong base at low temperature helps to control the exothermicity of the deprotonation reaction and prevents side reactions.
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Column Chromatography: This purification technique is essential to separate the desired product from triphenylphosphine oxide (a byproduct of the Wittig reaction) and any unreacted starting materials.
Conclusion and Future Directions
4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one stands out as a kavalactone with a distinct pharmacological profile centered on its ability to reversibly inhibit MAO-B. This mechanism of action, coupled with its potential antimalarial and antituberculosis activities, makes it a compelling lead compound for further investigation in the fields of neuropharmacology and infectious diseases. Future research should focus on:
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Detailed SAR Studies: The synthesis and biological evaluation of a library of analogs will help to elucidate the key structural features required for potent and selective MAO-B inhibition and other desired activities.
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In Vivo Efficacy and Pharmacokinetic Studies: Preclinical studies in animal models are necessary to evaluate the therapeutic potential and pharmacokinetic properties of this compound.
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Exploration of Additional Biological Targets: Comprehensive screening of this kavalactone against a broader range of biological targets may reveal novel mechanisms of action and therapeutic opportunities.
The continued exploration of 4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one and its derivatives holds significant promise for the development of new and effective therapeutic agents to address unmet medical needs.
References
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(E)-4-Methoxy-6-styryl-2H-pyran-2-one - the NIST WebBook. (n.d.). Retrieved February 13, 2026, from [Link]
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Desmethoxyyangonin - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]
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Wittig reaction - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]
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Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved February 13, 2026, from [Link]
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Wittig & Wittig-Horner reactions - Organic Synthesis. (n.d.). Retrieved February 13, 2026, from [Link]
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Wittig Reaction - Common Conditions. (n.d.). Retrieved February 13, 2026, from [Link]
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Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2026, from [Link]
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Synthetic Kavalactone Analogues with Increased Potency and Selective Anthelmintic Activity against Larvae of Haemonchus contortus In Vitro - PMC. (2020, April 24). Retrieved February 13, 2026, from [Link]
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